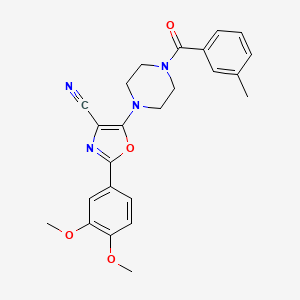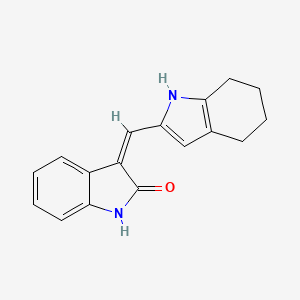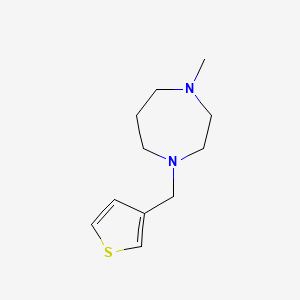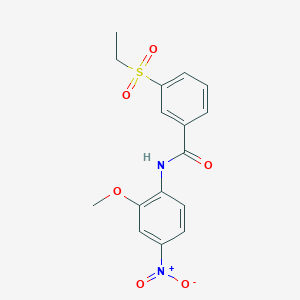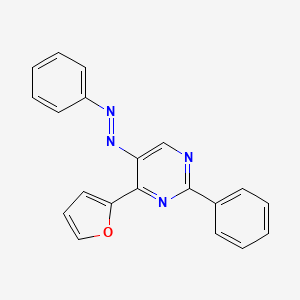
4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Labeling
The synthesis of tritium-labeled compounds is a critical aspect of research involving adenosine receptors. For example, the tritium-labeled form of 5-amino-7-(2-phenylethyl)-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine was obtained for A2A adenosine receptor antagonism studies. This process involved reduction with tritium gas in the presence of palladium on carbon, yielding a product with high radiochemical purity and specific activity, making it a useful tool for characterizing A2A adenosine receptor subtypes (Baraldi et al., 1996).
Conformational Analysis
Conformational studies of heterobiaryls like 4-(2-furyl)pyrimidine and its derivatives provide insights into their structural behavior in solutions. These studies, often using DNA, help in understanding the planar orientations and conformations such as s-trans and s-cis, which are crucial for their interactions and functions in various biological contexts (Strekowski et al., 1986).
Pyrimidinium Ylides Stability
Research into the stability and synthesis of pyrimidinium ylides contributes to the broader understanding of pyrimidine chemistry. Studies have focused on the generation of 4-(2-furyl)- and 4-(2-thienyl)pyrimidinium ylides and their subsequent reactions, leading to various dimers and other products. This research is foundational for the development of new compounds with potential applications in materials science and pharmaceuticals (Iuhas et al., 2001).
Microbial Activity Studies
The synthesis of furyl-based dihydropyrimidines and their microbial evaluation represent a significant area of application. These compounds, synthesized from reactions involving acetyl furans and benzaldehydes, have been shown to possess antimicrobial potential. Their structural and functional analyses contribute to the development of new antimicrobial agents (Vignesh & Ingarsal, 2021).
Antagonists Design for Adenosine Receptors
The design of antagonists for human A3 adenosine receptors involves the substitution of the furyl ring with aryl groups. This approach enhances selectivity and potency while avoiding metabolic transformation into toxic intermediates. Such research is pivotal for developing targeted therapies for conditions mediated by adenosine receptors (Cheong et al., 2010).
Antituberculosis Agents Development
The exploration of pyrimido[5,4-d]pyrimidines as anti-Mycobacterium tuberculosis agents represents a novel approach in the fight against tuberculosis. The structural variations within these compounds affect their antibacterial efficacy, providing valuable insights for the development of new antitubercular drugs (Bacelar, Carvalho, & Proença, 2010).
properties
IUPAC Name |
[4-(furan-2-yl)-2-phenylpyrimidin-5-yl]-phenyldiazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O/c1-3-8-15(9-4-1)20-21-14-17(19(22-20)18-12-7-13-25-18)24-23-16-10-5-2-6-11-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWMPDMGQSHDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=CO3)N=NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-bromophenyl)methyl]-9-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2590492.png)
![5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
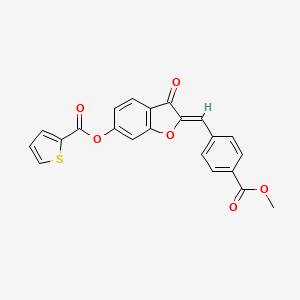
![6H-pyrido[3',2':4,5][1,3]thiazolo[2,3-b]quinazolin-6-one](/img/structure/B2590497.png)

![6-Methyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2590499.png)
![(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2590500.png)
![Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate](/img/structure/B2590503.png)
